molecular formula C14H16N2O4 B14251808 (6R,7R)-5,12,13,16-tetraoxadispiro[5.0.57.46]hexadec-14-ene-14,15-dicarbonitrile CAS No. 189367-76-8

(6R,7R)-5,12,13,16-tetraoxadispiro[5.0.57.46]hexadec-14-ene-14,15-dicarbonitrile

Cat. No.: B14251808
CAS No.: 189367-76-8
M. Wt: 276.29 g/mol
InChI Key: MTAVKDVFGQLAJI-ZIAGYGMSSA-N
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Description

(6R,7R)-5,12,13,16-tetraoxadispiro[5.0.57.46]hexadec-14-ene-14,15-dicarbonitrile is a complex organic compound characterized by its unique dispiro structure and multiple oxygen atoms. The presence of nitrile groups and a double bond within the hexadecane framework suggests potential reactivity and applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,7R)-5,12,13,16-tetraoxadispiro[5.0.57.46]hexadec-14-ene-14,15-dicarbonitrile can be approached through a multi-step organic synthesis process. One possible route involves the formation of the dispiro structure through a series of cyclization reactions. Key steps may include:

    Formation of the initial spiro compound: This can be achieved through a [2+2] cycloaddition reaction between a suitable diene and a dienophile.

    Introduction of oxygen atoms: Oxidation reactions using reagents such as m-chloroperbenzoic acid (m-CPBA) can introduce epoxide groups.

    Formation of nitrile groups: Nitrile groups can be introduced through nucleophilic substitution reactions using cyanide ions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability. This may include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxygenated derivatives.

    Reduction: Reduction reactions can convert nitrile groups to amines or other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Substitution: Sodium cyanide (NaCN), alkyl halides

Major Products

    Oxidation: Epoxides, ketones, and alcohols

    Reduction: Amines, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

The unique structure of (6R,7R)-5,12,13,16-tetraoxadispiro[5.0.57.46]hexadec-14-ene-14,15-dicarbonitrile makes it a valuable compound for studying spirocyclic chemistry and reaction mechanisms.

Biology

Medicine

The compound may serve as a lead compound for drug discovery, particularly in the design of molecules targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers with unique properties.

Mechanism of Action

The mechanism of action of (6R,7R)-5,12,13,16-tetraoxadispiro[5.0.57.46]hexadec-14-ene-14,15-dicarbonitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of nitrile groups and the dispiro structure could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Spiro[4.5]decane derivatives: Compounds with similar spirocyclic frameworks but different functional groups.

    Nitrile-containing spiro compounds: Compounds with nitrile groups and spiro structures.

Uniqueness

(6R,7R)-5,12,13,16-tetraoxadispiro[505746]hexadec-14-ene-14,15-dicarbonitrile is unique due to its combination of a dispiro structure, multiple oxygen atoms, and nitrile groups

Properties

CAS No.

189367-76-8

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

(6R,7R)-5,12,13,16-tetraoxadispiro[5.0.57.46]hexadec-14-ene-14,15-dicarbonitrile

InChI

InChI=1S/C14H16N2O4/c15-9-11-12(10-16)20-14(6-2-4-8-18-14)13(19-11)5-1-3-7-17-13/h1-8H2/t13-,14-/m1/s1

InChI Key

MTAVKDVFGQLAJI-ZIAGYGMSSA-N

Isomeric SMILES

C1CCO[C@@]2(C1)[C@@]3(CCCCO3)OC(=C(O2)C#N)C#N

Canonical SMILES

C1CCOC2(C1)C3(CCCCO3)OC(=C(O2)C#N)C#N

Origin of Product

United States

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